molecular formula C18H17N3O2S B2548323 2-(4-ethylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941930-46-7

2-(4-ethylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2548323
CAS RN: 941930-46-7
M. Wt: 339.41
InChI Key: ITXIPBAELLYMGP-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .


Synthesis Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Chemical Reactions Analysis

Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Physical And Chemical Properties Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Research on compounds like acetaminophen highlights the complexity of drug metabolism, including the pathways involved in their biotransformation and elimination. For example, studies on acetaminophen metabolism in humans have revealed multiple metabolites resulting from its processing in the body, underscoring the importance of understanding metabolic pathways for drug safety and efficacy (Mrochek et al., 1974). Similarly, investigations into the bioavailability, metabolism, and excretion of drugs like mirabegron, a β3-adrenoceptor agonist, provide valuable insights into how related compounds might be absorbed, metabolized, and eliminated from the human body, potentially informing the research applications of "2-(4-ethylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide" (Takusagawa et al., 2012).

Mechanisms of Action and Biological Effects

Studies on non-steroidal anti-inflammatory drugs (NSAIDs) and their prevention of bladder cancer provide examples of how compounds can interact with biological systems to produce therapeutic effects. Understanding the mechanisms through which these drugs exert their anti-inflammatory and antinociceptive properties could inform the potential therapeutic applications of similar compounds (Castelao et al., 2000).

Toxicity and Safety Research

Research into the toxicity and safety profiles of compounds is crucial for their application in scientific research. For instance, studies on the hepatotoxicity associated with acetaminophen in both humans and mice reveal the importance of mitochondrial damage and nuclear DNA fragmentation in drug-induced liver injury. These findings could be relevant to understanding the safety profiles of related compounds (McGill et al., 2012).

properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-24-15-10-8-13(9-11-15)12-16(22)19-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXIPBAELLYMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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